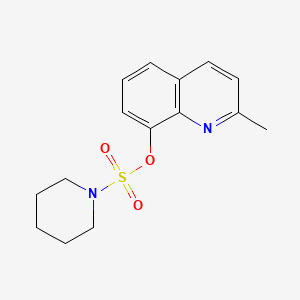

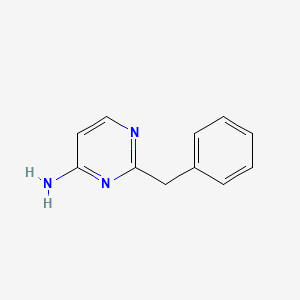

1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-(thiophen-2-ylmethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas, which are structurally related to the compound , involves the combination of arylurea with a thioether linker, particularly with the arylurea in the meta position to the thioether. This synthesis has been shown to produce compounds with potent inhibitory activity against VEGFR-2 tyrosine kinase, as demonstrated by the low IC50 values in enzymatic assays. The most potent compounds in this series bear hydrophobic groups in the terminal phenyl ring, which suggests that the presence of such groups could be a significant factor in the activity of these compounds .

Molecular Structure Analysis

The molecular structure of related compounds plays a crucial role in their biological activity. For instance, the presence of a thioether linker and the arylurea moiety in the meta position has been rationalized to contribute to the high potency of certain VEGFR-2 inhibitors. The molecular docking studies of these compounds have provided insights into their interaction with the target protein, which is essential for understanding the antiangiogenic effect observed in Human Umbilical Vein Endothelial Cells (HUVECs) .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related urea compounds include the reaction of isocyanates with substituted anilines. For example, the reaction of bicyclo[2.2.1]hept-5-en-2-yl isocyanate with fluoro- and chloro-substituted anilines has been used to synthesize a series of 1,3-disubstituted ureas. These reactions typically yield a variety of ureas with different substituents, which can then be evaluated for their biological activities, such as inhibition of RNA virus replication and human soluble epoxide hydrolase .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, stability, and reactivity. For example, the introduction of a flexible spacer, as seen in the synthesis of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, can provide compounds with greater conformational flexibility, which in turn can affect their interaction with biological targets. The optimal chain length and the presence of a lipophilic group are factors that can enhance the interaction between the pharmacophoric units and the enzyme hydrophobic binding sites .

Applications De Recherche Scientifique

Orexin Receptor Mechanisms in Compulsive Food Consumption

A study by Piccoli et al. (2012) explores the effects of various compounds, including derivatives similar to the specified chemical, on compulsive food consumption in rats. The research highlights the role of orexin receptors in binge eating, suggesting potential therapeutic applications for eating disorders with a compulsive component (Piccoli et al., 2012).

Acetylcholinesterase Inhibitors

Vidaluc et al. (1995) synthesized a series of compounds, including 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, to test their efficacy as acetylcholinesterase inhibitors. These findings are significant for the development of treatments for diseases like Alzheimer's, where acetylcholinesterase inhibition is a therapeutic strategy (Vidaluc et al., 1995).

Antitumor Activity of Pyrimidine Analogues

Shao et al. (2014) evaluated the antiproliferative activities of 4-anilino-6-phenylpyrimidines containing a urea moiety against various human tumor cell lines. This research contributes to the development of new chemotherapeutic agents (Shao et al., 2014).

Flexible Ureas in Inhibitory Activities

A study by El-Gazzar et al. (2002) on the synthesis of thienopyrimido-1,2,4-triazoles through the reaction of substituted 2-amino-3-cyanothiophene with urea showcases the diversity of heterocyclic compounds and their potential pharmaceutical applications (El-Gazzar et al., 2002).

Novel Syntheses and Pharmacological Effect

Fikry et al. (2015) conducted research on the synthesis of heterocyclic compounds containing the coumarin ring, including reactions with urea. They evaluated the potential cytotoxicity of these compounds against a breast carcinoma cell line, contributing to the search for new cancer treatments (Fikry et al., 2015).

Propriétés

IUPAC Name |

1-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN4O2S/c17-11-8-19-16(20-9-11)23-13-5-3-12(4-6-13)21-15(22)18-10-14-2-1-7-24-14/h1-2,7-9,12-13H,3-6,10H2,(H2,18,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYRAXDJPWLZHEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)NCC2=CC=CS2)OC3=NC=C(C=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,7-Dimethyl-3-imidazo[1,2-a]pyridinyl)-2-(phenylthio)ethanone](/img/structure/B2546579.png)

![N-[[3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl]methyl]but-2-ynamide](/img/structure/B2546580.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2546585.png)

![3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B2546586.png)

![[4-[5-Amino-6-[4-(trifluoromethyl)phenyl]pyrazin-2-yl]phenyl]-piperazin-1-ylmethanone](/img/structure/B2546588.png)

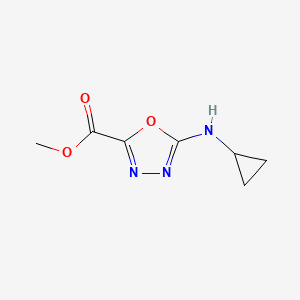

![Ethyl 3-thiophen-2-yl-5-[3-(trifluoromethyl)phenyl]sulfanyl-1,2,4-triazine-6-carboxylate](/img/structure/B2546592.png)

![(1'R,4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2546593.png)

![8-(4-Fluorophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2546597.png)

![[2-(1-Adamantyl)ethoxy]acetic acid](/img/structure/B2546598.png)